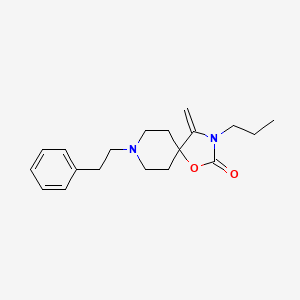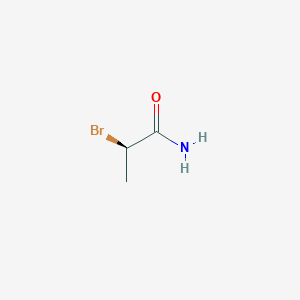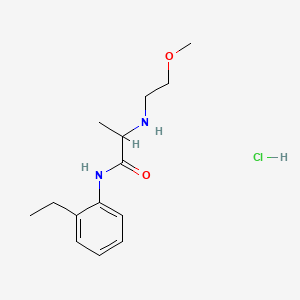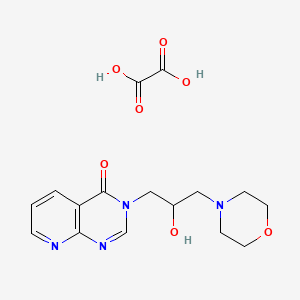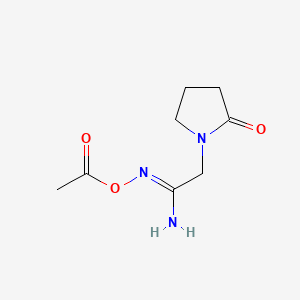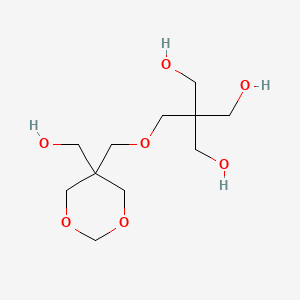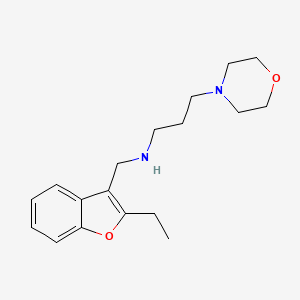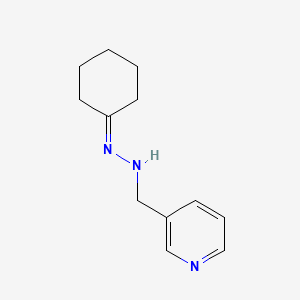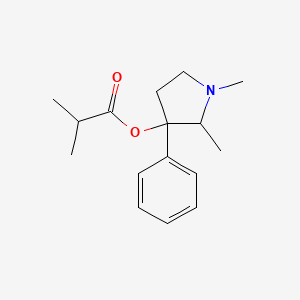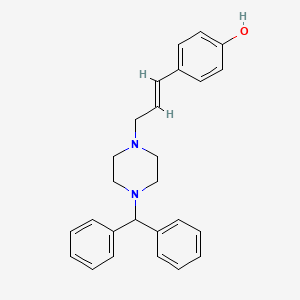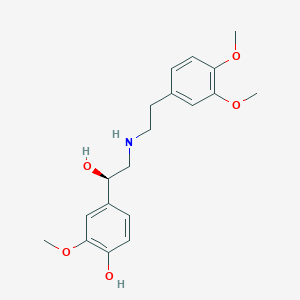
3-Methoxydenopamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un derivado de la dopamina, un conocido neurotransmisor catecolamina involucrado en múltiples funciones fisiológicas, incluido el control del movimiento y los mecanismos de recompensa . Este compuesto ha sido estudiado por su posible papel como neuromodulador y su participación en varias vías bioquímicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Metoxidenopamina típicamente implica la metilación de la dopamina. Un método común es el uso de yoduro de metilo en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un disolvente orgánico como la acetona o el dimetilsulfóxido (DMSO) a temperatura ambiente . La reacción se puede representar de la siguiente manera:
Dopamina+CH3I→3-Metoxidenopamina+KI
Métodos de producción industrial
La producción industrial de 3-Metoxidenopamina puede implicar métodos más escalables, como la síntesis de flujo continuo. Este método permite un mejor control de las condiciones de reacción y puede ser más eficiente para la producción a gran escala {_svg_4}. El uso de reactores automatizados y la monitorización en tiempo real pueden mejorar aún más el rendimiento y la pureza del compuesto.
Análisis De Reacciones Químicas
Tipos de reacciones
La 3-Metoxidenopamina experimenta varias reacciones químicas, que incluyen:
Oxidación: Puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertirla de nuevo en dopamina.
Sustitución: Puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo metoxi.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO₄) y el peróxido de hidrógeno (H₂O₂).
Reducción: Se utilizan agentes reductores como el borohidruro de sodio (NaBH₄).
Sustitución: Los nucleófilos como los iones hidróxido (OH⁻) se pueden utilizar para reacciones de sustitución.
Productos principales
Oxidación: Quinonas y otros derivados oxidados.
Reducción: Dopamina.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
La 3-Metoxidenopamina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como precursor en la síntesis de varios compuestos orgánicos.
Biología: Sirve como compuesto modelo para estudiar el metabolismo y la función de los neurotransmisores.
Mecanismo De Acción
El mecanismo de acción de la 3-Metoxidenopamina implica su interacción con el receptor 1 asociado a la traza de amina (TAAR1). Actúa como un agonista de TAAR1, lo que lleva a la activación de vías de señalización intracelular como la acumulación de cAMP y la fosforilación de ERK y CREB . Estos eventos de señalización están asociados con varios efectos fisiológicos, incluido el control del movimiento y la modulación del comportamiento .
Comparación Con Compuestos Similares
Compuestos similares
3-Metoxitiramina: Un metabolito de la dopamina con efectos neuromoduladores similares.
4-Metoxitiramina: Otro derivado metoxi de la dopamina con propiedades bioquímicas distintas.
3,4-Dimetoxifenetilamina: Un compuesto con similitudes estructurales pero diferentes efectos farmacológicos.
Singularidad
La 3-Metoxidenopamina es única en su interacción específica con TAAR1 y su posible papel como neuromodulador. A diferencia de otros derivados metoxi, se ha demostrado que induce una fosforilación significativa de ERK y CREB, lo que destaca sus distintos efectos bioquímicos y fisiológicos .
Propiedades
Número CAS |
87081-64-9 |
|---|---|
Fórmula molecular |
C19H25NO5 |
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C19H25NO5/c1-23-17-7-4-13(10-19(17)25-3)8-9-20-12-16(22)14-5-6-15(21)18(11-14)24-2/h4-7,10-11,16,20-22H,8-9,12H2,1-3H3/t16-/m0/s1 |
Clave InChI |
CMOAXFDYWBKVKZ-INIZCTEOSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)CCNC[C@@H](C2=CC(=C(C=C2)O)OC)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNCC(C2=CC(=C(C=C2)O)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


